molecular formula C17H19N5 B12367486 6-methyl-2-N-propan-2-yl-4-N-quinolin-6-ylpyrimidine-2,4-diamine

6-methyl-2-N-propan-2-yl-4-N-quinolin-6-ylpyrimidine-2,4-diamine

Cat. No.: B12367486
M. Wt: 293.4 g/mol
InChI Key: ICBKPPFHGIHXBW-UHFFFAOYSA-N
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Description

6-methyl-2-N-propan-2-yl-4-N-quinolin-6-ylpyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-N-propan-2-yl-4-N-quinolin-6-ylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the pyrimidine ring.

Scientific Research Applications

6-methyl-2-N-propan-2-yl-4-N-quinolin-6-ylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-N-propan-2-yl-4-N-quinolin-6-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-N-propan-2-yl-4-N-quinolin-6-ylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the quinoline moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

6-methyl-2-N-propan-2-yl-4-N-quinolin-6-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C17H19N5/c1-11(2)19-17-20-12(3)9-16(22-17)21-14-6-7-15-13(10-14)5-4-8-18-15/h4-11H,1-3H3,(H2,19,20,21,22)

InChI Key

ICBKPPFHGIHXBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)C)NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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